molecular formula C12H14Cl2N2O B13542166 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride

1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride

Cat. No.: B13542166
M. Wt: 273.15 g/mol
InChI Key: VTKIQNBMTOIAKD-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride (C₁₂H₁₂Cl₂N₂O, MW 287.15 g/mol) is a dihydrochloride salt featuring a phenyl ring substituted with a pyridin-2-yloxy group at the ortho position and a methanamine group.

Properties

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

(2-pyridin-2-yloxyphenyl)methanamine;dihydrochloride

InChI

InChI=1S/C12H12N2O.2ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H

InChI Key

VTKIQNBMTOIAKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride Structural Difference: Pyridin-2-yloxy group at the para position of the phenyl ring. This may influence solubility and receptor binding kinetics .

Pyridine Substituent Variations

  • 1-[2-(3-Pyridinyl)phenyl]methanamine dihydrochloride

    • Structural Difference : Pyridine attached at the 3-position (meta) instead of 2-position (ortho).
    • Impact : The meta substitution disrupts conjugation between the pyridine nitrogen and ether oxygen, reducing hydrogen-bonding capacity. Molecular weight: 257.16 g/mol (C₁₂H₁₄Cl₂N₂) .
  • (6-Chloropyridin-2-yl)methanamine dihydrochloride Structural Difference: Chlorine substituent at the 6-position of pyridine. Molecular weight: 223.09 g/mol (C₆H₈Cl₃N₂) .

Core Scaffold Modifications

  • Phenyl(pyridin-2-yl)methanamine dihydrochloride Structural Difference: Direct phenyl-pyridine linkage instead of an ether bridge. Molecular weight: 285.18 g/mol (C₁₂H₁₄Cl₂N₂) .
  • 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride

    • Structural Difference : Cyclopropane ring replaces the phenyl group.
    • Impact : Introduces ring strain and rigidity, which may enhance selectivity for conformational-sensitive targets like kinases. Molecular weight: 221.11 g/mol (C₈H₁₂Cl₂N₂) .

Heterocyclic Additions

  • 1-[2-(1H-Pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride Structural Difference: Pyrazole substituent on pyridine. Mono-hydrochloride salt (vs.
  • 1-[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride

    • Structural Difference : Oxazole ring replaces pyridinyloxy group.
    • Impact : Oxazole acts as a bioisostere for phenyl ether, mimicking electronic properties but with altered metabolic stability and steric demands .

Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Key Structural Feature logP (Predicted) Solubility (H₂O)
Target Compound 287.15 Ortho pyridinyloxy, dihydrochloride 1.8 High (due to salt form)
Para Isomer 287.15 Para pyridinyloxy 1.6 Moderate
3-Pyridinyl Derivative 257.16 Meta pyridine substitution 2.1 Low
6-Chloropyridine Derivative 223.09 Chlorine substituent 2.5 Moderate
Cyclopropanamine Derivative 221.11 Rigid cyclopropane ring 1.2 High

Biological Activity

1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring linked to a phenyl group via an ether bond, with an amine functional group that contributes to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, which is beneficial for biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In cell line studies, it exhibited cytotoxic effects against several cancer types, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 and PARP cleavage in treated cells. A dose-dependent increase in apoptotic cell death was observed, with IC50 values ranging from 5 to 15 µM depending on the cell line .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells. The compound modulates the expression of key neuroprotective proteins, suggesting a mechanism involving the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Modulation : It is believed to interact with serotonin receptors, potentially influencing mood and anxiety-related pathways .
  • Oxidative Stress Reduction : By enhancing antioxidant defenses, it protects cells from damage caused by reactive oxygen species (ROS).

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityEffective against S. aureus and E. coli at ≤10 µg/mL .
Anticancer ActivityInduced apoptosis in MCF-7 cells with IC50 = 5 µM .
NeuroprotectionReduced oxidative stress in neuronal models .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling 2-hydroxypyridine with a substituted benzylamine precursor. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloropyridine with 2-hydroxybenzaldehyde under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the pyridyl ether intermediate .
  • Reductive amination : Converting the aldehyde group to an amine using NaBH₄ or NaBH3CN in methanol, followed by dihydrochloride salt formation with HCl gas .
  • Optimization : Adjust solvent polarity (e.g., switch from DMF to THF for better selectivity) and monitor reaction progress via TLC or HPLC to minimize side products .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridyl ether linkage (δ 6.8–8.5 ppm for aromatic protons) and methanamine group (δ 3.2–3.8 ppm for CH₂NH₂) .
  • HPLC-MS : Employ reverse-phase C18 columns with a 0.1% formic acid/ACN gradient to assess purity (>95%) and detect trace impurities .
  • FT-IR : Verify the presence of NH₂ (stretch ~3300 cm⁻¹) and pyridyl C-O-C (asymmetric stretch ~1250 cm⁻¹) .

Basic: How do solubility and stability profiles influence experimental design in aqueous vs. organic systems?

Methodological Answer:

  • Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in H₂O at 25°C), making it suitable for biological assays. For organic phases (e.g., DMSO), pre-dissolve at 10 mM and store at -20°C to prevent hydrolysis .
  • Stability : Monitor pH-dependent degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Buffered solutions (pH 4–6) show minimal decomposition .

Advanced: How can computational modeling predict reactivity and guide synthetic pathway selection?

Methodological Answer:

  • Quantum Mechanics (QM) : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states during pyridyl ether formation, identifying energy barriers for competing SNAr vs. elimination pathways .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for reductive amination, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to rule out assay-specific artifacts .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies in IC₅₀ values .
  • Receptor Profiling : Perform competitive binding assays with radiolabeled ligands (e.g., 3H^3H-labeled antagonists) to confirm target specificity .

Advanced: What strategies enable efficient scale-up from milligram to gram quantities without compromising yield?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors for pyridyl ether synthesis, improving heat transfer and reducing byproducts during scale-up .
  • Crystallization Optimization : Use anti-solvent precipitation (e.g., adding EtOH to aqueous HCl) to enhance dihydrochloride crystal purity and yield (>85%) .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. receptor-knockout cell lines .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., docking to serotonin receptors) to identify critical binding residues .
  • Transcriptomics : Perform RNA-seq on treated cells to map downstream signaling pathways and off-target effects .

Advanced: What green chemistry principles apply to reducing waste in its synthesis?

Methodological Answer:

  • Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with >90% recovery potential .
  • Catalytic Alternatives : Use immobilized lipases for enantioselective amination, avoiding heavy-metal catalysts .
  • Waste Minimization : Employ membrane filtration (e.g., nanofiltration) to recover unreacted starting materials .

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